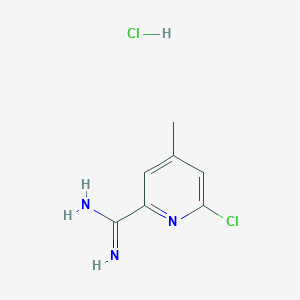

6-Chloro-4-methylpicolinimidamide hydrochloride

Beschreibung

6-Chloro-4-methylpicolinimidamide hydrochloride is a pyridine-derived compound featuring an amidine functional group (imidamide) at position 2, a chlorine substituent at position 6, and a methyl group at position 4 of the pyridine ring. The hydrochloride salt form enhances its aqueous solubility, making it suitable for applications in pharmaceutical synthesis or biological studies.

Eigenschaften

CAS-Nummer |

1179361-43-3 |

|---|---|

Molekularformel |

C7H9Cl2N3 |

Molekulargewicht |

206.07 g/mol |

IUPAC-Name |

6-chloro-4-methylpyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C7H8ClN3.ClH/c1-4-2-5(7(9)10)11-6(8)3-4;/h2-3H,1H3,(H3,9,10);1H |

InChI-Schlüssel |

CSFKTSZNEBZLOF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=C1)Cl)C(=N)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylpicolinimidamide hydrochloride typically involves the chlorination of 4-methylpicolinimidamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-4-methylpicolinimidamide hydrochloride may involve a continuous flow process to enhance efficiency and yield. The process includes the chlorination step followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Reaktionstypen

6-Chlor-4-methylpicolinimidamid-hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chlor-Gruppe kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Redoxreaktionen teilnehmen, bei denen die Imidamidgruppe oxidiert oder reduziert werden kann.

Hydrolyse: Die Imidamidgruppe kann in Gegenwart von Wasser oder wässrigen Säuren einer Hydrolyse unterliegen, was zur Bildung der entsprechenden Carbonsäuren führt.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und andere Nucleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril durchgeführt.

Oxidationsreaktionen: Es werden Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet.

Reduktionsreaktionen: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.

Hydrolyse: Es werden saure oder basische wässrige Lösungen verwendet, um die Hydrolyse zu erleichtern.

Hauptprodukte

Substitutionsreaktionen: Produkte umfassen substituierte Picolinimidamide mit verschiedenen funktionellen Gruppen.

Oxidations- und Reduktionsreaktionen: Produkte umfassen oxidierte oder reduzierte Formen der ursprünglichen Verbindung.

Hydrolyse: Produkte umfassen Carbonsäuren und Amine.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-4-methylpicolinimidamid-hydrochlorid umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Chlor- und Methylgruppen spielen eine entscheidende Rolle für seine Bindungsaffinität und Spezifität. Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren, was zu einer Modulation ihrer Aktivität führt. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 6-Chloro-4-methylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. The chloro and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis based on substituent variations and available

Table 1: Structural Comparison of 6-Chloro-4-methylpicolinimidamide Hydrochloride and Analogues

| Compound Name | Substituent (Position 4) | Chloro Position | Similarity Score* | CAS Number |

|---|---|---|---|---|

| 6-Chloro-4-methylpicolinimidamide HCl | Methyl | 6 | N/A | Not Provided |

| 4-Phenoxypicolinimidamide HCl | Phenoxy | Likely 6 | 0.96 | 1179360-52-1 |

| 4-Ethoxypicolinimidamide HCl | Ethoxy | Likely 6 | 0.95 | 1179359-73-9 |

| 4-(2-Methoxyethoxy)picolinimidamide HCl | Methoxyethoxy | Likely 6 | 0.93 | 1179362-89-0 |

| 4-(Pyridin-3-yloxy)picolinimidamide HCl | Pyridin-3-yloxy | Likely 6 | 0.93 | Not Provided |

*Similarity scores are derived from structural alignment algorithms and indicate the degree of resemblance to the target compound .

Key Observations:

Substituent Effects on Physicochemical Properties: The methyl group in the target compound confers lower steric hindrance and higher hydrophobicity compared to bulkier substituents like phenoxy or pyridin-3-yloxy. This may enhance membrane permeability in biological systems but reduce aqueous solubility relative to polar substituents (e.g., methoxyethoxy). However, their size may limit metabolic stability.

The pyridin-3-yloxy group introduces a heterocyclic moiety, which might enable additional hydrogen bonding or metal coordination in target interactions.

Synthetic and Stability Considerations: Hydrochloride salts of these compounds generally exhibit improved stability in acidic conditions, but substituents like phenoxy may increase sensitivity to oxidative degradation . Smaller substituents (e.g., methyl) likely simplify synthesis due to reduced steric challenges during functionalization.

Biologische Aktivität

6-Chloro-4-methylpicolinimidamide hydrochloride (CAS Number: 1179361-43-3) is a chemical compound with significant biological activity, particularly in the realm of cancer research. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Chloro Group : Enhances reactivity through nucleophilic substitution reactions.

- Methyl Group : Influences biological interactions and lipophilicity.

- Picolinimidamide Backbone : Provides a framework for biological activity.

The molecular formula is with a molecular weight of approximately 157.60 g/mol. The presence of these functional groups contributes to the compound's ability to penetrate biological membranes effectively, allowing it to interact with intracellular targets.

Research indicates that 6-Chloro-4-methylpicolinimidamide hydrochloride exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Tumor Growth : The compound has been shown to inhibit specific pathways critical for tumor growth and proliferation, suggesting its potential as an anticancer agent.

- Interaction with Enzymes and Receptors : It interacts with various enzymes and receptors involved in cancer pathways, leading to modulation or inhibition of these targets.

- Nucleophilic Substitution Reactions : The chloro substituent can undergo nucleophilic attack, allowing for the formation of derivatives with potentially enhanced biological activity.

In Vitro Studies

In vitro studies have demonstrated that 6-Chloro-4-methylpicolinimidamide hydrochloride can effectively inhibit cancer cell lines. The compound's ability to modulate enzyme activity has been documented, indicating its role in altering metabolic pathways associated with cancer progression.

Case Studies

Several case studies have highlighted the compound's efficacy:

- Study on Cancer Cell Lines : A study reported significant inhibition of proliferation in breast cancer cell lines when treated with varying concentrations of the compound.

- Mechanistic Insights : Another study elucidated the specific enzymes targeted by 6-Chloro-4-methylpicolinimidamide hydrochloride, providing insights into its potential therapeutic applications.

Comparative Analysis

To better understand the unique properties of 6-Chloro-4-methylpicolinimidamide hydrochloride, a comparison with structurally similar compounds is provided below:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Methylpicolinimidamide hydrochloride | 1179360-90-7 | 0.96 |

| 3-Methylpicolinimidamide hydrochloride | 125903-77-7 | 0.88 |

| 5-Phenylpicolinimidamide hydrochloride | 1179362-50-5 | 0.87 |

| 4-(tert-Butyl)picolinimidamide hydrochloride | 949010-62-2 | 0.87 |

| 4-(Trifluoromethyl)picolinimidamide hydrochloride | 909109-68-8 | 0.79 |

The similarity index indicates the degree of structural resemblance; however, the unique chloro and methyl substituents in our compound enhance its lipophilicity and bioavailability compared to others.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by the compound.

- Clinical Trials : To evaluate its efficacy and safety in human subjects.

- Derivatives Development : Exploring modifications to enhance potency and selectivity against cancer targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.